molecular formula C18H18N4O2S B11968334 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11968334
M. Wt: 354.4 g/mol
InChI Key: IQFOHRXBCFHWEQ-XDHOZWIPSA-N
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Description

4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired triazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

The unique combination of the ethoxy and methoxy groups in 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol provides distinct chemical properties and biological activities compared to its similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O2S/c1-3-24-15-10-9-13(11-16(15)23-2)12-19-22-17(20-21-18(22)25)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,25)/b19-12+

InChI Key

IQFOHRXBCFHWEQ-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3)OC

Origin of Product

United States

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